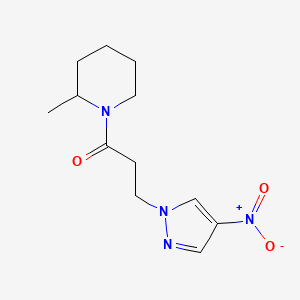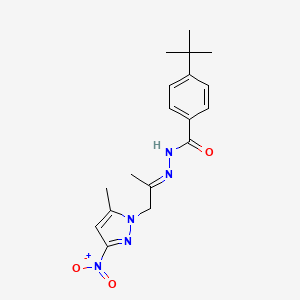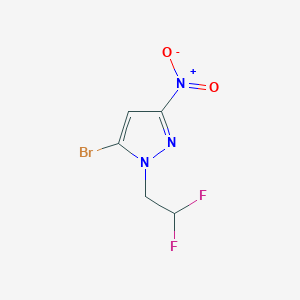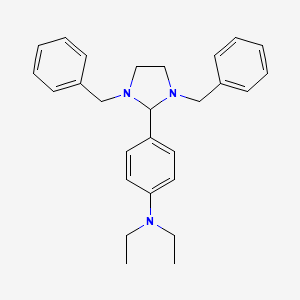
1-(2-methylpiperidin-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a methyl group, a pyrazole ring substituted with a nitro group, and a propanone backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylpiperidine, 4-nitro-1H-pyrazole, and 1-bromopropanone.
Stepwise Synthesis:
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially, and the reaction is monitored until completion.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reagents are continuously fed into a reactor, and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the propanone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Substituted derivatives at the carbonyl carbon.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry:
Materials Science:
作用機序
1-(2-メチルピペリジン-1-イル)-3-(4-ニトロ-1H-ピラゾール-1-イル)プロパン-1-オンの作用機序は、その特定の生物学的標的に依存します。 一般的に、このような化合物は次のような働きをする可能性があります。
受容体結合: 体内の特定の受容体と相互作用して、その活性を調節します。
酵素阻害: 酵素の阻害剤として作用し、生化学経路に影響を与えます。
経路の調節: さまざまな生理学的プロセスに関与するシグナル伝達経路に影響を与えます。
6. 類似の化合物との比較
類似の化合物
1-(2-メチルピペリジン-1-イル)-3-(4-ニトロ-1H-ピラゾール-1-イル)プロパン-1-オン: 他のピペリジンおよびピラゾール誘導体と比較できます。 たとえば、
独自性
1-(2-メチルピペリジン-1-イル)-3-(4-ニトロ-1H-ピラゾール-1-イル)プロパン-1-オンの独自性は、その特定の置換パターンと官能基の組み合わせにあります。 これにより、独自の生物学的または化学的特性がもたらされる可能性があります。
類似化合物との比較
1-(2-METHYLPIPERIDINO)-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.
1-(2-METHYLPIPERIDINO)-3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness:
- The presence of the nitro group on the pyrazole ring in 1-(2-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE imparts unique electronic properties, making it distinct from its analogs with different substituents. This can influence its reactivity, biological activity, and potential applications.
準備方法
合成経路と反応条件
1-(2-メチルピペリジン-1-イル)-3-(4-ニトロ-1H-ピラゾール-1-イル)プロパン-1-オンの合成には、一般的に以下の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、2-メチルピペリジンなどの適切な前駆体を含む環化反応によって合成できます。
ピラゾール環の付加: ピラゾール環は、ピラゾール誘導体が適切な求電子剤と反応する求核置換反応によって導入できます。
最終カップリング: 最終段階では、EDCIまたはDCCなどのカップリング剤を使用して、ピペリジン環とピラゾール環を縮合反応によってカップリングします。
工業生産方法
工業的な設定では、この化合物の生産には、収率と純度を最大化するように反応条件を最適化する必要があります。 これには次のようなことが含まれる場合があります。
温度制御: 目的の反応経路を確保するために、最適な温度を維持します。
触媒: 反応速度を高めるために触媒を使用します。
精製: 再結晶またはクロマトグラフィーなどの技術を使用して、最終生成物を精製します。
化学反応の分析
反応の種類
1-(2-メチルピペリジン-1-イル)-3-(4-ニトロ-1H-ピラゾール-1-イル)プロパン-1-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化できます。
還元: 還元反応は、ニトロ基をアミンに変換するために使用できます。
置換: 求核置換反応または求電子置換反応によって、分子に新しい置換基を導入できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を使用できます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) やパラジウム触媒を用いた水素ガス (H₂) があります。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を置換反応で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ニトロ基を還元すると、アミン誘導体が生成されます。
4. 科学研究への応用
化学: より複雑な分子の合成における中間体として。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性を研究しています。
医学: 特に神経学的または炎症性疾患を標的とする新しい医薬品の開発における潜在的な使用。
産業: 特殊化学品の生産、またはより複雑な化合物の構成要素として使用されます。
特性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
1-(2-methylpiperidin-1-yl)-3-(4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H18N4O3/c1-10-4-2-3-6-15(10)12(17)5-7-14-9-11(8-13-14)16(18)19/h8-10H,2-7H2,1H3 |
InChIキー |
BZFZZOYKJQYXBW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10908088.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide](/img/structure/B10908093.png)

![[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde](/img/structure/B10908101.png)
![N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B10908111.png)
![3-bromo-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10908114.png)


![N~1~-[(E)-furan-2-ylmethylidene]-N~5~-phenyl-1H-tetrazole-1,5-diamine](/img/structure/B10908141.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10908143.png)

![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908169.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine](/img/structure/B10908170.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B10908189.png)
